molecular formula C14H16O2 B11889164 4-(1-Ethoxyethyl)naphthalen-1-ol

4-(1-Ethoxyethyl)naphthalen-1-ol

Cat. No.: B11889164
M. Wt: 216.27 g/mol
InChI Key: LOSOOJYHJLARSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethoxyethyl)naphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-(1-ethoxyethyl)naphthalen-1-ol

InChI

InChI=1S/C14H16O2/c1-3-16-10(2)11-8-9-14(15)13-7-5-4-6-12(11)13/h4-10,15H,3H2,1-2H3

InChI Key

LOSOOJYHJLARSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxyethyl)naphthalen-1-ol typically involves the alkylation of naphthalen-1-ol with 1-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(1-Ethoxyethyl)naphthalen-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxyethyl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form naphthalen-1-ol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthaldehydes or naphthoquinones.

    Reduction: Formation of naphthalen-1-ol derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

4-(1-Ethoxyethyl)naphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxynaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Naphthalen-1-ol: Lacks the ethoxyethyl group, affecting its solubility and reactivity.

    4-Methylnaphthalen-1-ol: Similar structure but with a methyl group instead of an ethoxyethyl group.

Uniqueness

4-(1-Ethoxyethyl)naphthalen-1-ol is unique due to the presence of both the ethoxyethyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Biological Activity

4-(1-Ethoxyethyl)naphthalen-1-ol is a naphthalene derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of an ethoxyethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Chemical Formula : C13H16O
  • Molecular Weight : 204.26 g/mol
  • IUPAC Name : 4-(1-Ethoxyethyl)naphthalen-1-ol

The biological activity of 4-(1-Ethoxyethyl)naphthalen-1-ol is believed to be mediated through various mechanisms, including:

  • Modulation of Enzyme Activity : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : It may bind to various receptors, affecting signal transduction pathways related to inflammation, cancer, and other diseases.

Antioxidant Activity

Research indicates that naphthalene derivatives possess antioxidant properties. 4-(1-Ethoxyethyl)naphthalen-1-ol may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Anti-inflammatory Properties

Studies suggest that compounds similar to 4-(1-Ethoxyethyl)naphthalen-1-ol exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies have indicated that naphthalene derivatives can exhibit anticancer properties. The specific mechanisms may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through modulation of signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelMechanism Description
AntioxidantModerateScavenging free radicals
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines
AnticancerPreliminaryInduction of apoptosis; inhibition of cell proliferation

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various naphthalene derivatives, including 4-(1-Ethoxyethyl)naphthalen-1-ol. The results showed that this compound significantly reduced lipid peroxidation levels in vitro, suggesting its potential as a protective agent against oxidative damage.

Case Study: Anti-inflammatory Effects

In a controlled experiment, the administration of 4-(1-Ethoxyethyl)naphthalen-1-ol in animal models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in managing inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.